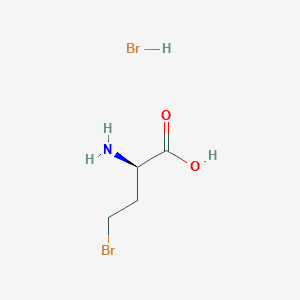
(R)-2-Amino-4-bromobutanoic acid-HBr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-4-bromobutanoic acid-HBr is a chiral amino acid derivative that contains a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-bromobutanoic acid-HBr typically involves the bromination of ®-2-Aminobutanoic acid. One common method is the use of phosphorus tribromide (PBr3) to introduce the bromine atom into the butanoic acid structure . The reaction conditions often require a controlled environment to ensure the selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-4-bromobutanoic acid-HBr may involve large-scale bromination processes using similar reagents like phosphorus tribromide or thionyl chloride (SOCl2) to achieve high yields and purity . The process is optimized to minimize by-products and ensure the efficient conversion of starting materials.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-4-bromobutanoic acid-HBr can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation and Reduction: The amino and carboxyl groups can participate in oxidation and reduction reactions, altering the compound’s functional groups.
Acid-Base Reactions: As an amino acid derivative, it can act as both an acid and a base, participating in proton transfer reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield ®-2-Amino-4-hydroxybutanoic acid, while oxidation can produce corresponding carboxylic acids or ketones .
Scientific Research Applications
Chemistry
In organic synthesis, ®-2-Amino-4-bromobutanoic acid-HBr is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the preparation of enantiomerically pure compounds .
Biology
In biochemical research, this compound can be used to study enzyme-substrate interactions and protein folding due to its structural similarity to natural amino acids .
Medicine
In medicinal chemistry, ®-2-Amino-4-bromobutanoic acid-HBr is explored for its potential as a precursor to pharmacologically active compounds. It may be used in the development of new drugs targeting specific enzymes or receptors .
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials, including polymers and resins, where its unique properties impart specific characteristics to the final products .
Mechanism of Action
The mechanism by which ®-2-Amino-4-bromobutanoic acid-HBr exerts its effects involves its interaction with various molecular targets. The bromine atom can participate in electrophilic addition reactions, while the amino and carboxyl groups can engage in hydrogen bonding and ionic interactions . These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
®-2-Aminobutanoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
®-2-Amino-4-chlorobutanoic acid: Contains a chlorine atom instead of bromine, resulting in different reactivity and properties.
®-2-Amino-4-iodobutanoic acid: Contains an iodine atom, which can lead to different steric and electronic effects compared to bromine.
Uniqueness
®-2-Amino-4-bromobutanoic acid-HBr is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are not observed in its analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological molecules .
Properties
Molecular Formula |
C4H9Br2NO2 |
|---|---|
Molecular Weight |
262.93 g/mol |
IUPAC Name |
(2R)-2-amino-4-bromobutanoic acid;hydrobromide |
InChI |
InChI=1S/C4H8BrNO2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H/t3-;/m1./s1 |
InChI Key |
JDLMXICGDYZOJH-AENDTGMFSA-N |
Isomeric SMILES |
C(CBr)[C@H](C(=O)O)N.Br |
Canonical SMILES |
C(CBr)C(C(=O)O)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















